molecular formula C18H18N2O2 B2598024 (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 866143-56-8

(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2598024
CAS No.: 866143-56-8
M. Wt: 294.354
InChI Key: XWWMPDGGYDPMQO-ZPHPHTNESA-N
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Description

(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic oxindole-based chemical compound designed for pharmaceutical and biological research. The molecule features a Z-configuration oxime ether side chain at the 3-position of the core 1-phenyl-2,3-dihydro-1H-indol-2-one (1-phenyloxindole) scaffold. The oxindole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in compounds that bind with high affinity to multiple receptors . Derivatives of oxindole, particularly those substituted at the 3-position, are intensively studied for their significant pharmacological potential, including as inhibitors of various protein kinases . For instance, the compound Nintedanib, an approved treatment for idiopathic pulmonary fibrosis, is a 3-(aminomethylidene)oxindole derivative that functions as a tyrosine kinase inhibitor . While the specific research profile of this compound is still being elucidated, its structural features make it a valuable chemical tool for exploring new therapeutic possibilities. Researchers may employ this compound in investigations related to enzyme inhibition, cellular signaling pathways, and drug discovery projects, particularly those focusing on the development of kinase-targeted agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. CAS Number : Not assigned Formula : To be determined Molecular Weight : To be determined Purity : ≥95% (HPLC)

Properties

IUPAC Name

(3Z)-3-butan-2-yloxyimino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-13(2)22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMPDGGYDPMQO-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-phenyl-2,3-dihydro-1H-indol-2-one with butan-2-yloxyamine under acidic or basic conditions to form the oxime ether. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired (3Z) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and purification methods, such as recrystallization or chromatography, are also crucial in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime ether to amine derivatives.

    Substitution: The phenyl group and the indole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules. Research indicates that derivatives of indole compounds often exhibit significant anti-cancer properties. For instance, studies have demonstrated that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In animal models, administration of this compound resulted in reduced levels of inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Cancer Cell Line Studies

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The study concluded that further optimization could lead to more potent analogs suitable for clinical trials.

Case Study 2: Antimicrobial Testing

In a recent publication in Microbial Drug Resistance, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition zones compared to control antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved survival rates of neuronal cells exposed to neurotoxic agents. The findings were published in Neuroscience Letters, emphasizing its role as a neuroprotective agent.

Mechanism of Action

The mechanism by which (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime ether functionality can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to derivatives with varying substituents (Table 1):

Compound Name Substituent at Position 3 Key Structural Features
(3Z)-3-[(Butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one (Target) Butan-2-yloxyimino Bulky alkoxy group; Z-configuration
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one 4-Methylphenylimino Electron-donating methyl group; aromatic ring
(3Z)-3-(1H-Pyrazol-5-ylmethylidene)indolin-2-one Pyrazol-5-ylmethylidene Heterocyclic substituent; enhanced polarity
(3Z)-1-[(4-Fluorophenyl)methyl]-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one Propargyloxy-aniline methylidene Fluorophenyl group; propargyloxy for click chemistry

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl in ) may enhance hydrogen-bonding interactions in biological targets, whereas alkoxy groups (e.g., butan-2-yloxy) could modulate solubility .

Physicochemical Properties

Available data for analogs (Table 2):

Compound Name Molecular Weight (g/mol) Melting Point (°C) HRMS [M+H]+ (Observed) Purity (%)
(3Z)-3-(1H-Pyrazol-5-ylmethylidene)indolin-2-one 211.09 249–251 211.0865 >98
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one 303.36 Not reported Not available Not reported
(3Z)-5-Methoxy-3-(1H-imidazol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one 271.11 >300 271.1072 >98

Key Observations :

  • Thermal Stability : Methoxy and imidazolyl substituents (e.g., Compound 18 in ) correlate with higher melting points (>300°C), suggesting strong intermolecular interactions.
  • Purity : Most analogs synthesized via Procedure A/B achieve >98% purity, indicating reliable synthetic routes .

Biological Activity

The compound (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one is a member of the indole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The presence of the butan-2-yloxy group and the imino functionality contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives, including our compound of interest, in exhibiting antimicrobial properties.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)
3kMycobacterium tuberculosis1020
3tStaphylococcus aureus7.8012.50
3zCandida albicans1530

The compound This compound demonstrated significant activity against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent against resistant pathogens .

Anticancer Activity

The anticancer effects of indole derivatives have been extensively studied. The compound showed promising results in inhibiting the growth of several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3kA549 (lung cancer)<10
3tHeLa (cervical cancer)<15
3zMCF7 (breast cancer)<12

In vitro studies indicated that the compound has a low IC50 value, indicating potent cytotoxicity against rapidly dividing cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis: Indole derivatives can intercalate into DNA, disrupting replication.
  • Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanism: It likely disrupts bacterial cell wall synthesis or function.

Case Study 1: Antimycobacterial Activity

In a study evaluating various indole derivatives against Mycobacterium tuberculosis, the compound exhibited significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL , showing potential as a new anti-TB drug candidate .

Case Study 2: Anticancer Efficacy

Another study assessed the efficacy of this compound against breast cancer cell lines. It was found to induce apoptosis effectively at concentrations lower than those typically required for standard chemotherapeutic agents, suggesting a favorable therapeutic index .

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